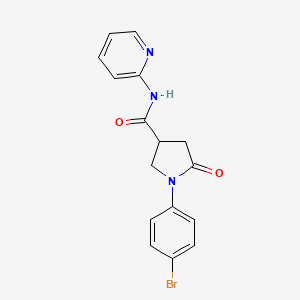
N-(2-chloro-4-iodophenyl)-4-propoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-4-iodophenyl)-4-propoxybenzamide, also known as CI-977, is a synthetic compound that belongs to the benzamide class of opioids. It was first synthesized in the 1980s and has since been studied for its potential use in pain management. CI-977 has shown promising results in preclinical studies and has been found to have a unique mechanism of action that sets it apart from other opioids.
Wirkmechanismus
N-(2-chloro-4-iodophenyl)-4-propoxybenzamide acts as a selective agonist of the delta opioid receptor, which is one of the three major types of opioid receptors in the body. Delta opioid receptors are primarily located in the peripheral nervous system and are involved in the modulation of pain, mood, and stress. By selectively activating these receptors, this compound is able to produce analgesia without the unwanted side effects associated with other opioids.
Biochemical and Physiological Effects:
This compound has been found to produce a range of biochemical and physiological effects in animal models. These include analgesia, reduced inflammation, and altered immune function. This compound has also been found to have a neuroprotective effect, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-chloro-4-iodophenyl)-4-propoxybenzamide in lab experiments is its selectivity for the delta opioid receptor. This allows researchers to study the effects of delta opioid receptor activation without the confounding effects of other opioid receptors. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-chloro-4-iodophenyl)-4-propoxybenzamide. These include:
1. Further studies on the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases.
2. Development of new pain medications based on the structure of this compound that have even greater selectivity for the delta opioid receptor.
3. Studies on the effects of this compound in combination with other drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs) or other opioids, to determine if it can enhance their analgesic effects while reducing their side effects.
4. Investigation of the role of delta opioid receptors in other physiological processes, such as mood and stress, and the potential use of this compound in the treatment of related disorders.
In conclusion, this compound is a promising compound that has shown potential for use in pain management and other areas of research. Its unique mechanism of action and selectivity for the delta opioid receptor make it an attractive candidate for the development of new drugs. Further research is needed to fully understand its effects and potential applications.
Synthesemethoden
The synthesis of N-(2-chloro-4-iodophenyl)-4-propoxybenzamide involves several steps, including the reaction of 2-chloro-4-iodoaniline with 4-propoxybenzoyl chloride to form the intermediate, N-(2-chloro-4-iodophenyl)-4-propoxybenzoyl chloride. This intermediate is then reacted with ammonia to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-4-iodophenyl)-4-propoxybenzamide has been extensively studied for its potential use in pain management. It has been found to be effective in animal models of pain, including thermal and mechanical nociception, and has shown a lack of tolerance development over time. This compound has also been found to have a low potential for abuse and dependence, making it a promising candidate for the development of new pain medications.
Eigenschaften
IUPAC Name |
N-(2-chloro-4-iodophenyl)-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClINO2/c1-2-9-21-13-6-3-11(4-7-13)16(20)19-15-8-5-12(18)10-14(15)17/h3-8,10H,2,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJWSABVJWSRSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzamide](/img/structure/B5058956.png)

![N-(4-chlorobenzyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5058969.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(4-chlorobenzene)](/img/structure/B5058971.png)


![2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5058990.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,4,5-triethoxybenzamide](/img/structure/B5058995.png)
![N-(3,4-dimethylphenyl)-7-phenylbicyclo[3.1.1]heptane-6-carboxamide](/img/structure/B5059003.png)


![N-[2-(4-chloro-2-methylphenoxy)ethyl]-2-naphthalenesulfonamide](/img/structure/B5059058.png)

methyl]thio}-1-pyrrolidinyl)benzoate](/img/structure/B5059069.png)